molecular formula C19H27Cl3N2O B2892686 3,5-dichloro-N-[[(1S,5R)-3-(3,3-dimethylbutyl)-3-azabicyclo[3.1.0]hexan-6-yl]methyl]benzamide;hydrochloride CAS No. 2319922-08-0

3,5-dichloro-N-[[(1S,5R)-3-(3,3-dimethylbutyl)-3-azabicyclo[3.1.0]hexan-6-yl]methyl]benzamide;hydrochloride

Cat. No.: B2892686
CAS No.: 2319922-08-0
M. Wt: 405.79
InChI Key: IDCVEUISZZKMKJ-ANGAXHOCSA-N
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Description

3,5-dichloro-N-[[(1S,5R)-3-(3,3-dimethylbutyl)-3-azabicyclo[3.1.0]hexan-6-yl]methyl]benzamide;hydrochloride is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a bicyclic hexane ring, chlorinated benzamide, and a dimethylbutyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Mechanism of Action

Target of Action

ML218 (hydrochloride) is a selective inhibitor of T-type calcium channels . The primary targets of this compound are the CaV3.2 and CaV3.3 channels . These channels play a crucial role in various physiological processes, including neuronal firing, muscle contraction, and hormone secretion.

Mode of Action

ML218 (hydrochloride) interacts with its targets, the T-type calcium channels, by binding to them and inhibiting their function . This results in a decrease in calcium ion flow through these channels, which can lead to changes in cellular functions that depend on calcium signaling .

Biochemical Pathways

The inhibition of T-type calcium channels by ML218 (hydrochloride) affects various biochemical pathways. For instance, it decreases burst activity in subthalamic nucleus (STN) neurons . .

Pharmacokinetics

ML218 (hydrochloride) is orally active , indicating that it can be absorbed through the digestive tract. It is soluble in DMSO and ethanol, which suggests that it may have good bioavailability . .

Result of Action

The action of ML218 (hydrochloride) leads to several molecular and cellular effects. It has been shown to inhibit oral cancer cell proliferation . Additionally, it increases apoptosis and cell death . These effects can be significantly reduced in the presence of certain bacterial antigens .

Action Environment

The action, efficacy, and stability of ML218 (hydrochloride) can be influenced by various environmental factors. For instance, the presence of bacterial antigens can reduce the efficacy of ML218 (hydrochloride) in inhibiting oral cancer cell proliferation . This suggests that the biological environment in which the compound acts can significantly impact its effectiveness.

Biochemical Analysis

Biochemical Properties

ML218 (hydrochloride) plays a crucial role in biochemical reactions by interacting with T-type calcium channels, specifically Cav3.1, Cav3.2, and Cav3.3 . The compound inhibits these channels with IC50 values of 310 nM for Cav3.2 and 270 nM for Cav3.3 . It does not significantly inhibit L- or N-type calcium channels, K ATP or hERG potassium channels .

Cellular Effects

ML218 (hydrochloride) has been shown to have profound effects on various types of cells and cellular processes. It inhibits the burst activity in subthalamic nucleus (STN) neurons . In the context of cancer, ML218 (hydrochloride) has been found to inhibit oral cancer cell proliferation . Its efficacy was significantly reduced in the presence of bacterial antigens .

Molecular Mechanism

The molecular mechanism of action of ML218 (hydrochloride) involves its binding and inhibition of T-type calcium channels . By inhibiting these channels, ML218 (hydrochloride) decreases burst activity in neurons and inhibits the proliferation of certain cancer cells .

Temporal Effects in Laboratory Settings

It has been shown to have long-term effects on cellular function, such as the inhibition of cancer cell proliferation .

Dosage Effects in Animal Models

In animal models, ML218 (hydrochloride) has been shown to reverse cataleptic behavior in rats induced by a 0.75 mg/kg dose of haloperidol

Metabolic Pathways

As an inhibitor of T-type calcium channels, it likely interacts with enzymes and cofactors involved in calcium signaling pathways .

Transport and Distribution

It has been shown to penetrate the blood-brain barrier , suggesting that it may be transported and distributed in the brain.

Subcellular Localization

Given its role as a T-type calcium channel inhibitor, it is likely localized to the cell membrane where these channels are found .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dichloro-N-[[(1S,5R)-3-(3,3-dimethylbutyl)-3-azabicyclo[3.1.0]hexan-6-yl]methyl]benzamide;hydrochloride involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the bicyclic hexane ring: This is typically achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the dimethylbutyl group: This step involves the alkylation of the bicyclic hexane ring with a dimethylbutyl halide under basic conditions.

    Chlorination of benzamide: The benzamide moiety is chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Coupling of the chlorinated benzamide with the bicyclic hexane derivative: This step involves a nucleophilic substitution reaction, where the amine group of the bicyclic hexane derivative attacks the carbonyl carbon of the chlorinated benzamide, forming the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the bicyclic hexane ring, leading to the formation of ketones or alcohols.

    Reduction: Reduction reactions can target the carbonyl group of the benzamide moiety, converting it to an amine.

    Substitution: The chlorinated benzamide can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as ammonia, primary amines, and thiols are used under basic or neutral conditions.

Major Products

    Oxidation: Formation of ketones or alcohols.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

3,5-dichloro-N-[[(1S,5R)-3-(3,3-dimethylbutyl)-3-azabicyclo[3.1.0]hexan-6-yl]methyl]benzamide;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-dichloro-N-[[(1R,5S)-3-(3,3-dimethylbutyl)-3-azabicyclo[3.1.0]hexan-6-yl]methyl]benzamide
  • 3,5-dichloro-N-[[(1α,5α,6-exo,6α)-3-(3,3-dimethylbutyl)-3-azabicyclo[3.1.0]hex-6-yl]methyl]-benzamide

Uniqueness

The unique structural features of 3,5-dichloro-N-[[(1S,5R)-3-(3,3-dimethylbutyl)-3-azabicyclo[310]hexan-6-yl]methyl]benzamide;hydrochloride, such as the specific stereochemistry and the presence of the dimethylbutyl group, distinguish it from similar compounds

Properties

IUPAC Name

3,5-dichloro-N-[[(1S,5R)-3-(3,3-dimethylbutyl)-3-azabicyclo[3.1.0]hexan-6-yl]methyl]benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26Cl2N2O.ClH/c1-19(2,3)4-5-23-10-16-15(17(16)11-23)9-22-18(24)12-6-13(20)8-14(21)7-12;/h6-8,15-17H,4-5,9-11H2,1-3H3,(H,22,24);1H/t15?,16-,17+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDCVEUISZZKMKJ-ZXVFAPHLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CCN1CC2C(C1)C2CNC(=O)C3=CC(=CC(=C3)Cl)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)CCN1C[C@@H]2[C@H](C1)C2CNC(=O)C3=CC(=CC(=C3)Cl)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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